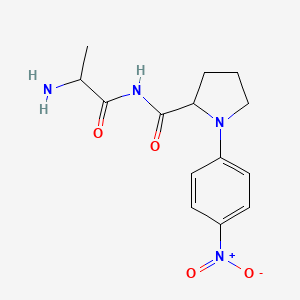
Alanylproline-4-nitroanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alanylproline-4-nitroanilide is a synthetic dipeptide compound composed of alanylproline and 4-nitroanilide. It is primarily used as a chromogenic substrate for the determination of proteolytic enzyme activity, particularly aminopeptidases. The compound’s structure allows it to be hydrolyzed by specific enzymes, releasing 4-nitroaniline, which can be quantitatively measured due to its distinct yellow color.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alanylproline-4-nitroanilide typically involves the solid-phase method. One common approach uses 5-amino-2-nitrobenzoic acid instead of 4-nitroaniline due to the low nucleophilicity of the amino group in 4-nitroaniline. The process involves coupling the protected amino acids with the resin-bound 5-amino-2-nitrobenzoic acid using reagents like 2-(H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) and p-dimethylaminopyridine . The reaction conditions are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques ensures consistent quality and efficiency. The solid-phase synthesis method is preferred due to its scalability and ability to produce large quantities of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Alanylproline-4-nitroanilide undergoes several types of chemical reactions, including hydrolysis, reduction, and substitution. The most common reaction is hydrolysis by proteolytic enzymes, which cleaves the peptide bond, releasing 4-nitroaniline.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using specific proteases like aminopeptidases.
Reduction: Chemical reduction of the nitro group using reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions involving the amino group of 4-nitroaniline.
Major Products Formed
Hydrolysis: 4-nitroaniline and the corresponding peptide fragments.
Reduction: 4-aminophenylalanine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Alanylproline-4-nitroanilide has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzyme kinetics studies to measure the activity of proteolytic enzymes.
Biology: Employed in assays to study enzyme specificity and inhibition.
Medicine: Utilized in diagnostic tests to detect enzyme deficiencies or abnormalities.
Industry: Applied in quality control processes to monitor enzyme activity in various products.
Mechanism of Action
The primary mechanism of action of alanylproline-4-nitroanilide involves its hydrolysis by specific proteolytic enzymes. The compound serves as a substrate, and upon enzymatic cleavage, it releases 4-nitroaniline. The released 4-nitroaniline can be quantitatively measured due to its yellow color, allowing researchers to determine the enzyme’s activity. The molecular targets are the active sites of the proteolytic enzymes, and the pathways involved include the catalytic hydrolysis of the peptide bond.
Comparison with Similar Compounds
Similar Compounds
Alanylproline: A dipeptide without the nitroanilide group, used in similar enzymatic studies.
4-Nitroaniline: A simpler compound used in various chemical reactions and as a precursor in the synthesis of more complex molecules.
L-Alanine-4-nitroanilide: Another chromogenic substrate used to measure aminopeptidase activity.
Uniqueness
Alanylproline-4-nitroanilide is unique due to its combination of a dipeptide structure with a chromogenic nitroanilide group. This allows it to serve as a specific substrate for proteolytic enzymes, providing a clear and measurable output (4-nitroaniline) upon enzymatic hydrolysis. Its specificity and ease of measurement make it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
N-(2-aminopropanoyl)-1-(4-nitrophenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-9(15)13(19)16-14(20)12-3-2-8-17(12)10-4-6-11(7-5-10)18(21)22/h4-7,9,12H,2-3,8,15H2,1H3,(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYPXDYOSJWGPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(=O)C1CCCN1C2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














